
Tiaprofenic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiaprofenic Acid Ethyl Ester is a derivative of tiaprofenic acid, a nonsteroidal anti-inflammatory drug (NSAID) used to manage inflammation and pain, particularly in conditions like rheumatoid arthritis and osteoarthritis . As an ester, it is formed by the reaction of tiaprofenic acid with ethanol, resulting in a compound that retains the therapeutic properties of the parent acid while potentially offering different pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tiaprofenic Acid Ethyl Ester typically involves the esterification of tiaprofenic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester . The general reaction can be represented as follows:
Tiaprofenic Acid+EthanolH2SO4Tiaprofenic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of tiaprofenic acid to its ethyl ester, and the product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tiaprofenic Acid Ethyl Ester, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tiaprofenic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol and tiaprofenic acid.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Tiaprofenic acid and ethanol.
Reduction: Tiaprofenic acid and the corresponding alcohol.
Transesterification: A different ester and ethanol.
Applications De Recherche Scientifique
Tiaprofenic Acid Ethyl Ester has several applications in scientific research:
Mécanisme D'action
Tiaprofenic Acid Ethyl Ester exerts its effects by inhibiting the production of prostaglandins, which are chemicals produced by the body in response to injury or disease . . By reducing the levels of prostaglandins, the compound helps to alleviate pain, swelling, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen Ethyl Ester: Another ester derivative of a common NSAID, used for similar anti-inflammatory and analgesic purposes.
Naproxen Ethyl Ester: An ester derivative of naproxen, also used for pain and inflammation management.
Ketoprofen Ethyl Ester: An ester form of ketoprofen, used for its anti-inflammatory properties.
Uniqueness
Tiaprofenic Acid Ethyl Ester is unique in its specific molecular structure, which includes a thiophene ring, distinguishing it from other NSAID esters that typically contain benzene rings. This structural difference may influence its pharmacokinetic properties and its interaction with biological targets .
Propriétés
Formule moléculaire |
C16H16O3S |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
ethyl 2-(5-benzoylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C16H16O3S/c1-3-19-16(18)11(2)13-9-10-14(20-13)15(17)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Clé InChI |
QEAPFNKKTWXFDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


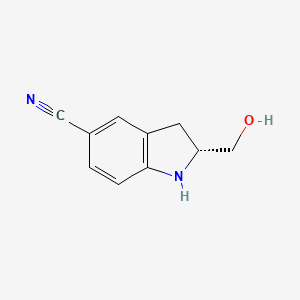
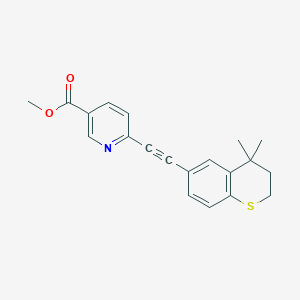

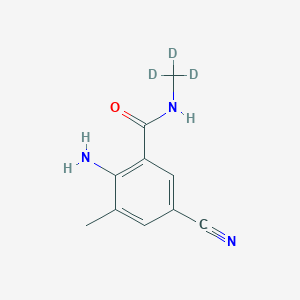
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
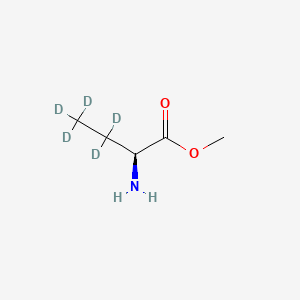

![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
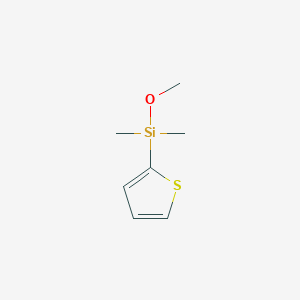
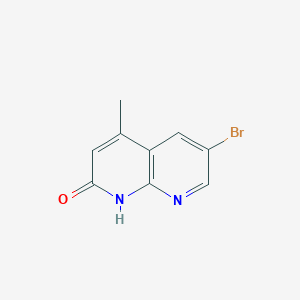

![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)


